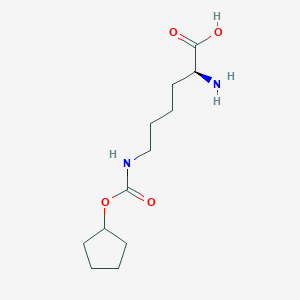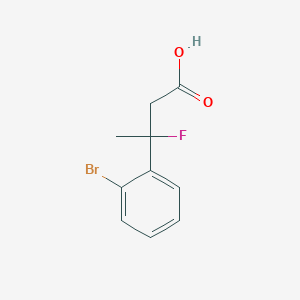![molecular formula C5H3N3O B13110167 Isoxazolo[3,4-d]pyrimidine CAS No. 28648-19-3](/img/structure/B13110167.png)
Isoxazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused isoxazole and pyrimidine ring system. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[3,4-d]pyrimidine typically involves the cyclization of suitably substituted isoxazoles or pyrimidines. One common method is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the use of Mannich bases in the presence of pyridine to form the desired this compound scaffold . These reactions often require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized this compound compounds.
Scientific Research Applications
Isoxazolo[3,4-d]pyrimidine has a broad spectrum of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antioxidant, antibacterial, and antifungal activities.
Medicine: This compound derivatives have shown promise as selective Toll-like receptor 7 agonists, which are important in modulating the immune response.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of isoxazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a Toll-like receptor 7 agonist, the compound binds to the receptor, triggering a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway . This activation results in the release of pro-inflammatory cytokines and type I interferons, which play a crucial role in the immune response . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Isoxazolo[3,4-d]pyrimidine can be compared with other similar compounds such as pyrazolo[4,3-d]pyrimidine and isoxazolo[5,4-b]pyridine:
Pyrazolo[4,3-d]pyrimidine: This compound also exhibits significant biological activities, including antioxidant and antimicrobial properties.
Isoxazolo[5,4-b]pyridine: This compound is known for its antitumor and pesticidal activities. While both compounds share a similar isoxazole ring, their fused ring systems confer different biological properties and applications.
List of Similar Compounds
- Pyrazolo[4,3-d]pyrimidine
- Isoxazolo[5,4-b]pyridine
- Isoxazolo[4,5-b]pyridine
- Isoxazolo[3’,4’:4,5]thieno[2,3-b]pyridine
Properties
CAS No. |
28648-19-3 |
|---|---|
Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2]oxazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-2-9-8-5(4)7-3-6-1/h1-3H |
InChI Key |
HSPLOBDPVYDNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


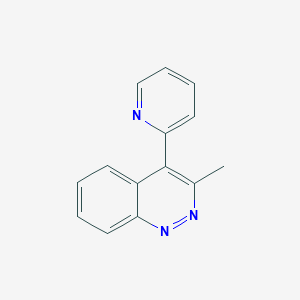
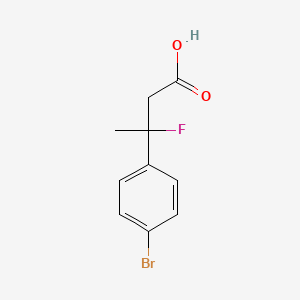
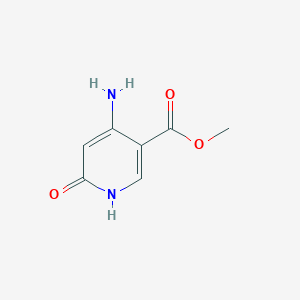
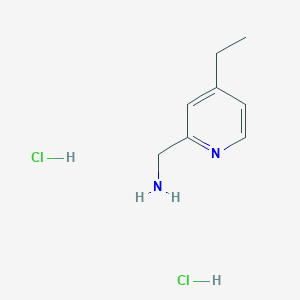
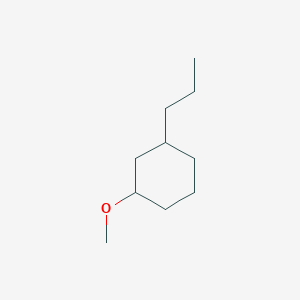
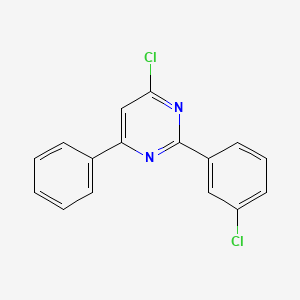
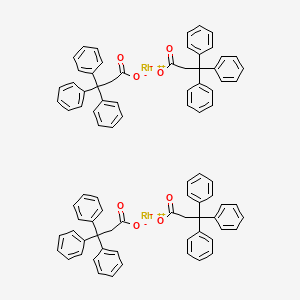
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
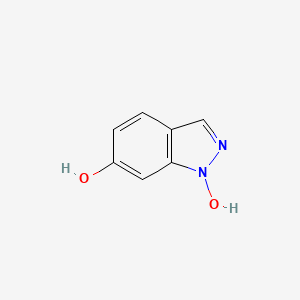
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)

